Benzyl 2-hydroxypropylcarbamate

Peptide Synthesis Orthogonal Protection Solid-Phase Chemistry

Benzyl 2-hydroxypropylcarbamate (C₁₁H₁₅NO₃, MW 209.24), also referred to as Cbz-1-amino-2-propanol, is a chiral carbamate building block featuring a benzyloxycarbonyl (Cbz) amine protecting group and a secondary hydroxyl handle. The racemate (CAS 65935-10-6) and its enantiopure (R)- (CAS 130793-70-3) and (S)- (CAS 463967-83-1) forms are all commercially available at ≥98% purity.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B7876692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-hydroxypropylcarbamate
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
InChIKeyRKYZDASODLLCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Hydroxypropylcarbamate (CAS 65935-10-6): Core Identity & Procurement Baseline


Benzyl 2-hydroxypropylcarbamate (C₁₁H₁₅NO₃, MW 209.24), also referred to as Cbz-1-amino-2-propanol, is a chiral carbamate building block featuring a benzyloxycarbonyl (Cbz) amine protecting group and a secondary hydroxyl handle . The racemate (CAS 65935-10-6) and its enantiopure (R)- (CAS 130793-70-3) and (S)- (CAS 463967-83-1) forms are all commercially available at ≥98% purity . Its calculated logP of 1.2 places it in a moderate lipophilicity range that is distinct from simpler N-Cbz-amino alcohols lacking the 2-hydroxypropyl motif [1]. The compound is a recognized intermediate in the synthesis of HIV-1 protease inhibitors, most notably the second-generation agents darunavir and amprenavir [2].

Why Generic N-Cbz-Amino Alcohols Cannot Replace Benzyl 2-Hydroxypropylcarbamate


Simple in-class substitution of benzyl 2-hydroxypropylcarbamate with other N-Cbz-amino alcohols (e.g., Cbz-ethanolamine, Cbz-3-amino-1-propanol) or with non-hydroxylated benzyl carbamates fails on three quantifiable fronts. First, the precisely positioned 2-hydroxyl group enables an intramolecular cyclization–activation mechanism that is kinetically inaccessible to the 3-hydroxypropyl or unsubstituted analogues, a distinction that dictates whether a prodrug liberates its payload at a physiologically relevant rate [1]. Second, the orthogonal stability of the Cbz group toward trifluoroacetic acid (TFA; stable for 2–4 h at room temperature) permits selective Boc deprotection in orthogonal synthetic schemes, a capability that a Boc-protected 2-hydroxypropylamine intrinsically lacks [2]. Third, the chiral (R)-enantiomer (CAS 130793-70-3) delivers enantiomeric excess (ee) >99% in deracemization reactions, a level of stereochemical fidelity that racemic or achiral alternatives cannot match [3].

Quantitative Differentiation Evidence for Benzyl 2-Hydroxypropylcarbamate


Orthogonal TFA Stability: Cbz vs. Boc Protection

In multi-step peptide synthesis requiring selective deprotection, the Cbz group of benzyl 2-hydroxypropylcarbamate withstands trifluoroacetic acid (TFA) at room temperature for 2–4 hours without significant cleavage [1]. In contrast, the Boc (tert-butyloxycarbonyl) group—commonly employed on analogous 2-hydroxypropylamine scaffolds—is quantitatively removed within 5–30 minutes under identical TFA conditions [2]. This differential acid lability permits the sequential deprotection strategy Cbz-stable/TFA → Boc removal, a workflow that is impossible with a Boc-protected 2-hydroxypropylamine starting material.

Peptide Synthesis Orthogonal Protection Solid-Phase Chemistry

Cyclization-Activated Prodrug Capability: 2-Hydroxy vs. 3-Hydroxy Isomers

The 2-hydroxypropyl carbamate substructure undergoes spontaneous intramolecular cyclization to form an oxazolidinone under physiological conditions, releasing the parent amine drug via an E1cB elimination–addition sequence [1]. This cyclization is driven by the proximity of the hydroxyl group to the carbamate carbonyl (1,2-relationship). The isomeric benzyl 3-hydroxypropylcarbamate, where the hydroxyl is in a 1,3-relationship, does not undergo this cyclization and therefore cannot serve as a cyclization-activated prodrug mask [1]. In plasma studies, 2-hydroxypropyl carbamate prodrugs of acetaminophen were enzymatically transformed into isocyanate electrophiles that cyclized at any pH, whereas the 3-hydroxypropyl analogues remained intact [1].

Prodrug Design Cyclization Activation Intramolecular Reactions

Enantiomeric Excess in Deracemization: (R)-Benzyl 2-Hydroxypropylcarbamate as a Chiral Synthon

The (R)-enantiomer of benzyl 2-hydroxypropylcarbamate (CAS 130793-70-3) has been employed as a substrate in a one-pot organocatalytic oxidation / bioreduction deracemization protocol, delivering the enantiopure product with an enantiomeric excess (ee) exceeding 99% [1]. This level of stereochemical fidelity exceeds that typically achievable with the corresponding (S)-enantiomer or with non-hydroxylated N-Cbz-alkyl amines under comparable conditions [1]. Commercially, the (R)-enantiomer is supplied at ≥98% chemical purity with batch-specific QC data (NMR, HPLC, GC) .

Chiral Resolution Biocatalysis Enantioselective Synthesis

Established Intermediate Status for Approved HIV-1 Protease Inhibitors

Benzyl 2-hydroxypropylcarbamate is explicitly claimed as a key intermediate in patent literature for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (1S,2R)-3-[[(4-aminophenyl)sulfonyl](isobutyl)amino]-1-benzyl-2-hydroxypropylcarbamate, the free base of the FDA-approved HIV-1 protease inhibitor darunavir (Prezista®) [1]. Alternative intermediates such as Boc-2-hydroxypropylamine or non-hydroxylated benzyl carbamates do not map onto the convergent darunavir synthetic route [1]. Darunavir reached global sales of approximately $2.1 billion in 2020, making intermediate sourcing a procurement decision with significant supply-chain continuity implications [2].

Antiviral Synthesis HIV Protease Inhibitor Darunavir Intermediate

Application Scenarios Where Benzyl 2-Hydroxypropylcarbamate Delivers Differentiated Value


Orthogonal Solid-Phase Peptide Synthesis Requiring Acid-Stable Cbz Protection

When a synthetic sequence demands that a Boc group be removed in the presence of a Cbz-protected amine, benzyl 2-hydroxypropylcarbamate is the appropriate building block. Its Cbz group remains intact under TFA treatment for 2–4 h [1], while Boc is cleaved within minutes [2], enabling a true orthogonal deprotection cascade. The 2-hydroxypropyl handle additionally provides a site for on-resin derivatization or cyclative cleavage.

Cyclization-Activated Prodrug Design Requiring a 1,2-Hydroxycarbamate Scaffold

In prodrug programs where amine-containing drugs require a transient masking group that releases the parent drug via intramolecular cyclization, only the 2-hydroxypropyl carbamate isomer (not the 3-hydroxy or non-hydroxylated analogues) provides the requisite 1,2-relationship for oxazolidinone formation. Vigroux et al. (1995) demonstrated that 2-hydroxypropyl carbamates of acetaminophen cyclize at any pH to liberate the active drug, a mechanism unavailable to the 3-hydroxy isomer [3].

Chiral Pool Synthesis of HIV Protease Inhibitor Intermediates

The (R)-enantiomer of benzyl 2-hydroxypropylcarbamate (CAS 130793-70-3) is a direct precursor in the patented synthesis of darunavir [4]. Its procurement at ≥98% purity with documented ee >99% from deracemization protocols [5] provides a regulatory-compliant starting material for generic API manufacturers, minimizing the need for additional chiral purification steps.

Biocatalytic Deracemization and Chiral Building Block Production

The racemic benzyl 2-hydroxypropylcarbamate serves as a substrate in one-pot chemoenzymatic deracemization sequences (organocatalytic oxidation followed by ketoreductase-catalyzed reduction), yielding enantiopure (R)- or (S)-product with >99% ee [5]. This positions the compound as a versatile entry point for producing either enantiomer on demand, a flexibility not offered by chirally locked alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-hydroxypropylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.